1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
1,3-Dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a pyrimido[4,5-d]pyrimidine derivative featuring a bicyclic heteroaromatic core. Key structural elements include:
- 1,3-Dimethyl groups: Enhancing steric stability and modulating electronic properties.
- 7-(p-Tolyl group): A methyl-substituted aromatic ring, which may enhance lipophilicity and π-π stacking interactions.
Properties
CAS No. |
872694-60-5 |
|---|---|
Molecular Formula |
C23H20N4O3S |
Molecular Weight |
432.5 |
IUPAC Name |
1,3-dimethyl-7-(4-methylphenyl)-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H20N4O3S/c1-14-9-11-16(12-10-14)19-24-20-18(22(29)27(3)23(30)26(20)2)21(25-19)31-13-17(28)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3 |
InChI Key |
UUAURVAYASKKFT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=N2)SCC(=O)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
1,3-Dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions. While specific synthetic routes for this compound are not thoroughly documented in the literature, similar compounds have been synthesized using methods such as:
- Condensation Reactions : Combining pyrimidine derivatives with thioketones.
- Cyclization Reactions : Formation of the pyrimidine ring through cyclization of substituted ureas.
Antitumor Activity
Research indicates that pyrimidine derivatives exhibit significant antitumor activity. For instance, compounds structurally related to 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(p-tolyl)pyrimido[4,5-d]pyrimidine have shown promising results against various cancer cell lines.
Case Study:
In a study involving thieno[2,3-d]pyrimidine derivatives, several compounds demonstrated cytotoxic effects against the MDA-MB-231 breast cancer cell line with IC50 values ranging from 27.6 µM to 29.3 µM . The mechanism of action often involves inducing apoptosis and cell cycle arrest.
Antibacterial Activity
Similar compounds have also been evaluated for their antibacterial properties. For example, derivatives of pyrimidine have shown activity against Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 1 | 256 | E. coli |
| 2 | 256 | S. aureus |
These results suggest a potential for developing new antibacterial agents based on the structure of 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(p-tolyl)pyrimido[4,5-d]pyrimidine .
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives is often influenced by their structural components. Key factors include:
- Substitution Patterns : Electron-withdrawing or electron-donating groups can significantly impact potency.
- Functional Groups : The presence of thioether or keto groups enhances interaction with biological targets.
Comparison with Similar Compounds
Key Differences :
Implications :
- The methoxy group in the analog introduces polarity, which may reduce membrane permeability compared to the target’s phenyl group.
Thiazolo[4,5-d]Pyrimidin-7-One Derivatives ()
Examples include:
- 6-Ethyl-5-((2-oxo-2-(p-tolyl)ethyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one.
- 5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one.
Key Differences :
Implications :
- The pyrimido[4,5-d]pyrimidine core offers greater rigidity than thiazolo derivatives, possibly improving target specificity.
- Thioether-linked ketones are conserved across both classes, suggesting a shared role in redox modulation or covalent binding.
Enzyme Inhibition: Lessons from Pyrimido[5,4-d]Pyrimidine Derivatives ()
The aminopyrimidopyrimidine nucleotide APP-MP inhibits PRS synthetase with mixed noncompetitive-uncompetitive kinetics (IC₅₀ = 5.2 µM for PRS1) . While the target compound’s isomer (pyrimido[4,5-d] vs. [5,4-d]) may alter binding, critical insights include:
- Phosphate Sensitivity : Inhibition potency decreases at high phosphate concentrations (IC₅₀ increases 70-fold at 50 mM phosphate).
- Allosteric vs. Competitive Binding : APP-MP targets ADP allosteric sites, unlike ADP’s ATP-competitive inhibition. The target’s p-tolyl group could similarly influence allosteric modulation.
Table 1: Comparative Biochemical and Structural Data
Q & A
Q. What are the key synthetic steps for preparing this pyrimidopyrimidine derivative?
The synthesis typically involves cyclocondensation and alkylation reactions. For example, cyclocondensation of intermediates like N’-benzoyl-5-methyl-2,4-dioxo-3-phenyltetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide in phosphorous oxychloride, followed by hydrolysis and alkylation with benzyl chlorides or chloroacetamides in DMF using potassium carbonate as a base . Optimization of reaction conditions (e.g., solvent choice, temperature, and catalyst) is critical for yield improvement.
Q. Which analytical techniques are essential for characterizing this compound?
Structural elucidation relies on:
- ¹H/¹³C NMR : To confirm substituent positions and regioselectivity (e.g., aromatic proton shifts and methyl group integration) .
- HRMS : For molecular weight validation and fragmentation pattern analysis .
- IR spectroscopy : To identify functional groups like carbonyl (C=O) and thioether (C-S) bonds, with peaks around 1650–1700 cm⁻¹ and 600–700 cm⁻¹, respectively .
Q. How is the antimicrobial activity of this compound evaluated in preliminary studies?
Standard protocols include:
- Broth microdilution assays to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., Staphylococcus aureus or Candida albicans) .
- Zone of inhibition tests on agar plates, comparing activity to reference antibiotics .
- Structural analogs are tested to establish baseline structure-activity relationships (SAR), such as the impact of thiazole or oxadiazole substituents .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s drug-like properties?
- Molecular docking : Predict binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock or Schrödinger .
- ADMET prediction : Tools like SwissADME assess oral bioavailability, logP values, and metabolic stability. For instance, piperidine or p-tolyl groups may enhance membrane permeability .
- Quantum chemical calculations : Evaluate reaction pathways (e.g., regioselectivity in alkylation) to reduce trial-and-error experimentation .
Q. What strategies resolve synthetic challenges, such as regioselectivity in alkylation?
- Protecting groups : Temporarily block reactive sites (e.g., NH groups) to direct alkylation to specific positions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at sulfur or nitrogen centers .
- Catalyst screening : Bases like K₂CO₃ or Et₃N influence reaction kinetics and product distribution .
Q. How do substituents on the pyrimidopyrimidine core influence bioactivity?
- Electron-withdrawing groups (e.g., chloro or oxadiazole) enhance antimicrobial potency by increasing electrophilicity at the thioether moiety .
- Hydrophobic substituents (e.g., p-tolyl) improve membrane penetration, as shown in MIC reductions against Gram-positive bacteria .
- Steric effects : Bulky groups (e.g., benzyl) may reduce activity by hindering target binding, necessitating SAR-driven design .
Q. How to address discrepancies in bioactivity data across structural analogs?
- Dose-response validation : Replicate assays under standardized conditions to rule out experimental variability .
- Metabolic stability testing : Use liver microsome assays to identify rapid degradation of certain analogs, which may explain false-negative results .
- Crystallography : Resolve X-ray structures of target-ligand complexes to confirm binding modes and rationalize activity differences .
Q. What methodologies enable large-scale synthesis while maintaining purity?
- Flow chemistry : Continuous reaction systems improve heat/mass transfer for exothermic steps (e.g., cyclocondensation) .
- Chromatography-free purification : Recrystallization in ethanol/water mixtures achieves >95% purity for crystalline intermediates .
- Process analytical technology (PAT) : In-line FTIR or HPLC monitors reaction progress and impurity formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
